molecular formula C10H16O B14233977 5-Ethenylideneoct-7-EN-3-OL CAS No. 821782-51-8

5-Ethenylideneoct-7-EN-3-OL

Cat. No.: B14233977
CAS No.: 821782-51-8
M. Wt: 152.23 g/mol
InChI Key: ODEGDDREEVBLSY-UHFFFAOYSA-N
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Description

5-Ethenylideneoct-7-EN-3-OL: is an organic compound with the molecular formula C10H16O . It is characterized by the presence of a vinylidene group and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylideneoct-7-EN-3-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration-oxidation of 1,7-octadiene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired alcohol with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylideneoct-7-EN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethenylideneoct-7-EN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Ethenylideneoct-7-EN-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylidene group can undergo electrophilic addition reactions, while the alcohol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

821782-51-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-4-7-9(5-2)8-10(11)6-3/h4,10-11H,1-2,6-8H2,3H3

InChI Key

ODEGDDREEVBLSY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C=C)CC=C)O

Origin of Product

United States

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